molecular formula C19H17FN2OS B2380472 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazole CAS No. 1001786-21-5

4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazole

Cat. No.: B2380472
CAS No.: 1001786-21-5
M. Wt: 340.42
InChI Key: JZPVEIFKNWLIES-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazole is a pyrazole derivative characterized by a sulfur-linked 4-fluorophenyl group at position 4, methyl groups at positions 3 and 5, and a 4-methylbenzoyl substituent at position 1. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structural uniqueness of this compound lies in its combination of electron-withdrawing (fluorophenylsulfanyl) and electron-donating (methylbenzoyl) groups, which may modulate its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-12-4-6-15(7-5-12)19(23)22-14(3)18(13(2)21-22)24-17-10-8-16(20)9-11-17/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPVEIFKNWLIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the core pyrazole structure. The process may include:

    Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reagent reacts with the pyrazole derivative.

    Final Coupling with the Methylphenyl Group: The final step involves coupling the intermediate with a methylphenyl group, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorophenyl group can be particularly useful in fluorescence-based assays.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanyl group may participate in redox reactions. The pyrazole ring can act as a scaffold, facilitating the compound’s interaction with biological macromolecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Features Biological Relevance/Applications
4-[(4-Fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazole (Target) 4-(4-FS), 3,5-(CH₃), 1-(4-MeBz) 394.45* Balanced electronic effects; potential for H-bonding via sulfanyl group Anticipated antimicrobial/anticancer
4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole 4-(4-ClS), 3,5-(CH₃), 1-(4-NO₂SO₂) 423.89 Strong electron-withdrawing groups (NO₂, SO₂); higher lipophilicity Not reported; likely enzyme inhibition
3,5-Bis(4-fluorophenyl)-1H-pyrazole 3,5-(4-FPh) 256.23 Dual fluorophenyl groups; planar structure Pharmaceutical lead for CNS disorders
5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole 5-(3,5-F₂Ph), 1-(4-FPh), 3-(CF₃) 357.24 Triple fluorine substitution; high electronegativity Anticancer candidate (in vitro studies)
4-Bromo-3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole 4-Br, 3,5-(CH₃), 1-(allyl) 215.09 Bromine for cross-coupling; allyl group for polymerization Building block in synthetic chemistry

*Calculated molecular weight based on formula.

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing vs. In contrast, the nitro-sulfonyl derivative exhibits stronger electron withdrawal, likely reducing nucleophilic susceptibility . Fluorine Substitution: Compounds with multiple fluorophenyl groups (e.g., ) show increased lipophilicity and metabolic stability, advantageous for blood-brain barrier penetration in CNS-targeted drugs .

Structural and Crystallographic Insights

  • Tautomerism : Unlike simpler pyrazoles (e.g., ), the target compound’s bulky substituents may suppress tautomerism, favoring a single tautomeric form in the solid state. This contrasts with 3-(4-fluorophenyl)-1H-pyrazole, which crystallizes with two tautomers due to N–H proton exchange .
  • Intermolecular Interactions : The sulfanyl group in the target compound may engage in weaker hydrogen bonding compared to sulfonyl derivatives , but C–H···F interactions (common in fluorinated pyrazoles ) could stabilize its crystal lattice.

Biological Activity

The compound 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazole (CAS Number: 1190865-44-1) is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific pyrazole derivative, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H14F1N2OSC_{15}H_{14}F_{1}N_{2}OS. The structure includes a pyrazole ring substituted with a 4-fluorophenyl group and a 4-methylbenzoyl moiety, which contribute to its unique biological profile. The presence of the sulfanyl group also enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular Weight294.35 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
Melting PointNot available

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that certain synthesized pyrazole carboxamides demonstrate notable antifungal activity against various pathogens, including Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani . The compound is hypothesized to possess similar antifungal properties due to structural similarities with other active pyrazoles.

Antitumor Effects

The antitumor potential of pyrazole derivatives has been extensively studied. Compounds similar to This compound show inhibitory effects on various cancer cell lines by targeting critical pathways such as BRAF(V600E) and EGFR . In vitro assays have revealed that certain derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases . The mechanism of action may involve the modulation of nitric oxide production and inhibition of TNF-α release.

Study 1: Antifungal Activity Assessment

In a study assessing the antifungal activities of various pyrazole derivatives, This compound was tested against multiple fungal strains. The results indicated moderate to high efficacy in inhibiting mycelial growth compared to standard antifungal agents .

Study 2: Antitumor Activity in Breast Cancer Models

A series of pyrazole compounds were evaluated for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing the overall therapeutic efficacy . This suggests that This compound could be further investigated for its potential role in combination therapies.

Q & A

Q. What are the key considerations in synthesizing 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazole?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and functional group protection. Key parameters include:
  • Temperature control (e.g., maintaining 303 K for solubility during crystallization) to avoid side reactions .
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) are preferred for dissolving intermediates and facilitating slow evaporation for crystal growth .
  • Purification : Column chromatography and recrystallization are critical for isolating high-purity products. Thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor reaction progress .

Q. How is the crystal structure of this compound determined, and what software is commonly used?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
  • Data collection : Using Mo/Kα radiation (λ = 0.71073 Å) and CCD detectors.
  • Structure solution : SHELXS/SHELXD for phase determination and SHELXL for refinement, which handle hydrogen bonding and tautomerism .
  • Validation : Tools like PLATON or CCDC’s Mercury ensure structural integrity, checking for missed symmetry or disorder .

Advanced Research Questions

Q. What role do weak intermolecular interactions (e.g., C–H⋯F) play in stabilizing the crystal lattice?

  • Methodological Answer : Weak interactions contribute to 3D network formation and influence packing efficiency. For example:
  • C–H⋯F interactions (2.3–2.5 Å) enhance lattice stability, observed in related pyrazole derivatives .
  • Hydrogen-bond motifs (e.g., R44(12) rings) link asymmetric units, affecting mechanical and thermal properties .

Q. How does tautomerism in the pyrazole ring affect the compound’s crystallographic and biological properties?

  • Methodological Answer : Tautomerism arises from proton exchange between pyrazole nitrogens, leading to distinct molecular conformations:
  • Structural impact : Dihedral angles between pyrazole and aromatic rings vary (10.7°–19.8°), altering steric hindrance and π-π stacking .
  • Biological relevance : Tautomeric forms may exhibit differential binding to enzymes (e.g., kinase inhibition) due to altered hydrogen-bond donor/acceptor profiles .

Q. What analytical techniques are most effective in resolving synthetic intermediates with similar polarity?

  • Methodological Answer :
  • HPLC-MS : Distinguishes isomers via retention times and mass fragmentation patterns.
  • 2D NMR (COSY, NOESY) : Identifies coupling between protons in crowded spectral regions (e.g., aromatic vs. methyl groups) .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in sulfonylation or fluorophenyl substitution reactions?

  • Methodological Answer :
  • DFT calculations (B3LYP/6-31G*) optimize transition states and predict regioselectivity. For example, electron-withdrawing fluorine substituents increase electrophilicity at the sulfanyl group .
  • Molecular docking : Screens interactions with biological targets (e.g., cyclooxygenase-2) to guide synthetic modifications .

Q. What strategies are effective in resolving data contradictions arising from polymorphic forms during crystallographic analysis?

  • Methodological Answer :
  • Variable-temperature XRD : Identifies phase transitions or disordered solvent molecules.
  • Hirshfeld surface analysis : Quantifies intermolecular contact differences between polymorphs .
  • TWIN laws in SHELXL : Models overlapping diffraction patterns from twinned crystals .

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